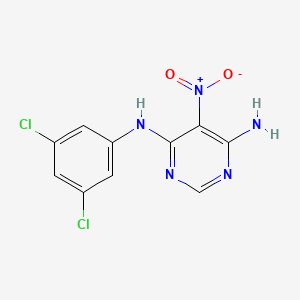

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine

Description

N4-(3,5-Dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at position 5 and a 3,5-dichlorophenyl substituent at the N4 position. Its structure combines electron-withdrawing groups (nitro and chlorine) with a diamine backbone, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic compounds. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and nitration, though specific protocols vary based on functional group compatibility.

Propriétés

IUPAC Name |

4-N-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N5O2/c11-5-1-6(12)3-7(2-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQAOHKVPCCRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,5-dichloroaniline and 5-nitropyrimidine-4,6-diamine.

Coupling Reaction: The 3,5-dichloroaniline is reacted with 5-nitropyrimidine-4,6-diamine under suitable conditions to form the desired compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-throughput screening and process optimization techniques ensures efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Ammonia, amines, thiols.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Amino Derivatives: Reduction of the nitro group forms amino derivatives.

Substituted Phenyl Derivatives: Nucleophilic substitution reactions yield various substituted phenyl derivatives.

Applications De Recherche Scientifique

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

Agriculture: The compound is explored for its use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.

Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes involved in critical biological pathways, leading to the disruption of cellular processes in pathogens or cancer cells.

DNA Interaction: It may intercalate into DNA, preventing replication and transcription, thereby exerting its antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electrophilicity : The nitro group in the target compound increases electrophilicity at the pyrimidine ring compared to the chloro-substituted analog, which may influence binding to nucleophilic residues in proteins .

- Synthetic Complexity : The nitro group necessitates controlled nitration conditions to avoid over-oxidation, whereas the chloro analog (as in EP3892741A1) employs milder substitution steps with tert-butyl carbamate protection .

Physicochemical and Stability Profiles

- Thermal Stability : The nitro group may reduce thermal stability compared to chloro analogs, necessitating storage at low temperatures.

- Acid/Base Sensitivity : The diamine moiety in both compounds renders them susceptible to protonation under acidic conditions, affecting solubility and reactivity.

Activité Biologique

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention in various fields of medicinal and agricultural chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C10H8Cl2N4O2

- Molecular Weight : 300.10 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a nitro group and a dichlorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical biological pathways, disrupting cellular processes in pathogens or cancer cells. This inhibition can lead to reduced proliferation of cancer cells and pathogens.

- DNA Interaction : There is evidence suggesting that the compound may intercalate into DNA, preventing replication and transcription. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains and fungi. For instance:

- In vitro Studies : The compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

- Cell Line Studies : It has shown promising results against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. IC50 values were reported in the range of 20 to 40 µM, indicating moderate cytotoxicity .

Case Studies

-

Study on Antimalarial Activity :

A study evaluated the efficacy of this compound against Plasmodium berghei in mice. The compound was administered at varying doses (1.0 to 16.0 mg/kg) over three days. Results indicated significant reductions in parasitemia at higher doses, although toxicity was observed at the highest concentrations . -

Antimicrobial Efficacy :

In another study focusing on its antimicrobial properties, the compound was tested against Trichomonas vaginalis. At a concentration of 10 µg/mL, it exhibited notable trichomonacidal activity .

Medicinal Chemistry

Due to its enzyme inhibition properties, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting resistant bacterial strains and various cancers.

Agricultural Chemistry

The compound's potential use as a pesticide or herbicide is under exploration. Its selective toxicity towards specific pests suggests it could be developed into an effective agrochemical without harming crops.

Summary of Biological Data

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 - 50 µg/mL | Significant growth inhibition observed |

| Anticancer | MCF-7 (Breast Cancer) | 20 - 40 µM | Moderate cytotoxicity; potential for further development |

| Antimalarial | Plasmodium berghei | Effective at >16 mg/kg | Significant reduction in parasitemia; toxicity noted at high doses |

| Trichomonacidal | Trichomonas vaginalis | 10 µg/mL | Notable trichomonacidal activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.